![molecular formula C21H22N2O3S2 B2612083 (Z)-N-(3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide CAS No. 873810-51-6](/img/structure/B2612083.png)
(Z)-N-(3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide
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Overview
Description
(Z)-N-(3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide is a complex organic compound characterized by its unique thiazole and benzamide structures
Preparation Methods
The synthesis of (Z)-N-(3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide involves multiple steps, typically starting with the preparation of the thiazole ring. The synthetic route often includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzamide Group: The benzamide group is introduced through a coupling reaction, often using reagents like amines and acyl chlorides.
Final Assembly: The final product is obtained by combining the thiazole and benzamide intermediates under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
(Z)-N-(3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperatures and pressures to facilitate the desired transformations .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-N-(3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other thiazole and benzamide derivatives, such as:
Thiazolo[5,4-d]thiazoles: These compounds share a similar thiazole structure and are used in organic electronics.
Hydrazinobenzothiazoles: These compounds have similar biological activities and are studied for their potential as corrosion inhibitors and therapeutic agents.
The uniqueness of (Z)-N-(3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide lies in its specific structural features and the combination of thiazole and benzamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(3,5-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-13-5-4-6-16(8-13)20(24)22-21-23(17-9-14(2)7-15(3)10-17)18-11-28(25,26)12-19(18)27-21/h4-10,18-19H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYSIHPCWGPBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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